N-(4-bromo-3-methylphenyl)-N'-(3,4-dichlorophenyl)urea
Description
N-(4-bromo-3-methylphenyl)-N'-(3,4-dichlorophenyl)urea is a substituted urea derivative featuring a brominated and methylated phenyl ring on one side and a dichlorinated phenyl ring on the other. Its molecular formula is C₁₄H₁₀BrCl₂N₂O, with a molecular weight of 388.06 g/mol. The compound’s structure combines halogenated aromatic groups (Br, Cl) and a methyl substituent, which collectively influence its electronic properties, solubility, and steric interactions. Substituted ureas are known for applications in agrochemicals (e.g., herbicides) and pharmaceuticals (e.g., antimicrobials) due to their ability to interact with biological targets via hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
1-(4-bromo-3-methylphenyl)-3-(3,4-dichlorophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrCl2N2O/c1-8-6-9(2-4-11(8)15)18-14(20)19-10-3-5-12(16)13(17)7-10/h2-7H,1H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVUHFNTVQHTRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrCl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituted ureas exhibit diverse biological and chemical behaviors depending on their substituents. Below is a detailed comparison of N-(4-bromo-3-methylphenyl)-N'-(3,4-dichlorophenyl)urea with structurally related compounds:
Structural and Functional Comparisons
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Applications/Activities |
|---|---|---|---|
| This compound | 4-Bromo-3-methylphenyl; 3,4-dichlorophenyl | 388.06 | Potential herbicide, antimicrobial agent |
| Triclocarban (N-(4-chlorophenyl)-N'-(3,4-dichlorophenyl)urea) | 4-Chlorophenyl; 3,4-dichlorophenyl | 315.58 | Antimicrobial in soaps, plastics |
| N-(3-chlorophenyl)-N'-(4-methylphenyl)urea | 3-Chlorophenyl; 4-methylphenyl | 263.72 | Medicinal chemistry, enzyme inhibition |
| N-(6-chloro-4-(trifluoromethyl)-2-pyridyl)-N'-(3,4-dichlorophenyl)urea | 6-Chloro-4-(trifluoromethyl)pyridyl; 3,4-dichlorophenyl | 409.63 | Herbicide with selective plant toxicity |
| N-(3,4-dichlorophenyl)-N'-(5-hydroxy-1-naphthyl)urea | 3,4-Dichlorophenyl; 5-hydroxy-1-naphthyl | 347.20 | Herbicide, pharmaceutical lead compound |
Research Findings and Data
Herbicidal Efficacy
- A pyridyl urea analog (C₁₃H₈Cl₃F₃N₂O) demonstrated 90% weed inhibition at 0.5 kg/ha, outperforming dichlorophenyl-only derivatives .
- Brominated ureas like the target compound may require higher application rates due to reduced electrophilicity compared to chlorinated or fluorinated analogs .
Antimicrobial Potential
- Triclocarban inhibits Staphylococcus aureus at 0.1 µg/mL but is linked to endocrine disruption at 1 µg/mL .
Q & A
Q. What are the optimal synthetic routes for preparing N-(4-bromo-3-methylphenyl)-N'-(3,4-dichlorophenyl)urea, and what reaction conditions ensure high yield?
- Methodological Answer : Synthesis typically involves reacting 4-bromo-3-methylaniline with 3,4-dichlorophenyl isocyanate in anhydrous solvents (e.g., dichloromethane or THF) under nitrogen atmosphere. The reaction proceeds at room temperature for 12–24 hours, followed by purification via recrystallization or column chromatography. Stoichiometric ratios (1:1.1 amine:isocyanate) minimize byproducts. Similar protocols for carbazole-linked urea derivatives (e.g., ) suggest yields >75% under optimized conditions.
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and methanol/water mobile phase (70:30 v/v) to assess purity (>98%).
- Spectroscopy : H/C NMR to confirm urea linkage and substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for dichlorophenyl groups).
- Mass Spectrometry : High-resolution MS (ESI+) to verify molecular ion [M+H] at m/z 403.94 (calculated for CHBrClNO).
- Crystallography : Single-crystal X-ray diffraction (as in for analogous bromophenyl ureas) resolves bond angles and packing behavior .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
